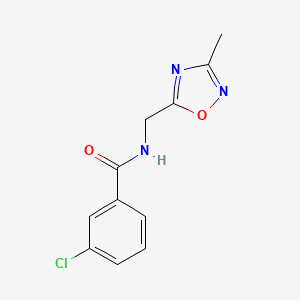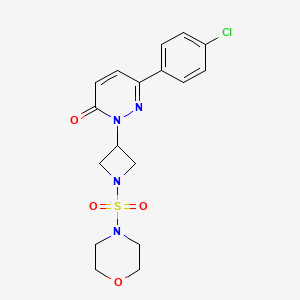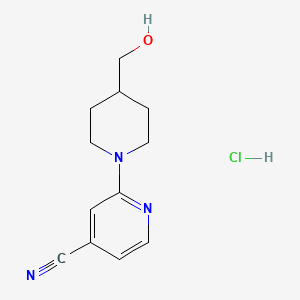![molecular formula C17H15ClN2O3 B2674171 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide CAS No. 902254-89-1](/img/structure/B2674171.png)
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Field:
Oncology, specifically cancer treatment and drug development.
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide
exhibits promising anticancer properties. It inhibits specific pathways involved in tumor growth and metastasis.
Methods of Application:
Researchers typically evaluate this compound in vitro (cell cultures) and in vivo (animal models). They administer it orally or intravenously to assess its efficacy against various cancer types.
Results and Outcomes:
Studies show that this compound suppresses tumor cell proliferation, induces apoptosis (programmed cell death), and inhibits angiogenesis (formation of new blood vessels). Quantitative data includes tumor size reduction, survival rates, and molecular pathway modulation .
Anti-Inflammatory Applications
Field:
Immunology and inflammation research.
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide
possesses anti-inflammatory properties.
Methods of Application:
Researchers use animal models (e.g., mice, rats) to induce inflammation and administer the compound. They measure cytokine levels, tissue damage, and immune cell responses.
Results and Outcomes:
The compound reduces pro-inflammatory cytokines, tissue edema, and leukocyte infiltration. It may serve as a potential therapeutic agent for inflammatory diseases .
Neuroprotective Effects
Field:
Neuroscience and neurodegenerative diseases.
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide
exhibits neuroprotective properties.
Methods of Application:
In vitro neuronal cell cultures and animal models (e.g., rats) are used. Researchers assess neuronal survival, oxidative stress, and neurotransmitter levels.
Results and Outcomes:
The compound enhances neuronal survival, reduces oxidative damage, and modulates neurotransmitter release. It may have implications for neurodegenerative conditions like Alzheimer’s and Parkinson’s disease .
Antimicrobial Applications
Field:
Microbiology and infectious diseases.
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide
displays antimicrobial activity.
Methods of Application:
In vitro assays against bacteria, fungi, and viruses. Researchers determine minimum inhibitory concentrations (MIC) and evaluate cytotoxicity.
Results and Outcomes:
The compound inhibits microbial growth, making it a potential candidate for novel antimicrobial agents .
Analgesic Properties
Field:
Pain management and pharmacology.
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide
has analgesic effects.
Methods of Application:
Animal models (e.g., mice) for pain assessment. Researchers measure pain thresholds and behavioral responses.
Results and Outcomes:
The compound reduces pain sensitivity, possibly through modulation of neurotransmitter pathways. It could contribute to novel pain medications .
Antioxidant Activity
Field:
Biochemistry and cellular health.
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide
acts as an antioxidant.
Methods of Application:
In vitro assays using cellular models. Researchers assess reactive oxygen species (ROS) levels and cellular viability.
Results and Outcomes:
The compound scavenges ROS, protecting cells from oxidative damage. It may have implications for preventing age-related diseases .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11(12-5-3-2-4-6-12)19-16(21)10-20-14-9-13(18)7-8-15(14)23-17(20)22/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUFAPJLVYYARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2674090.png)
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2674091.png)
![3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2674092.png)
![Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2674097.png)

![3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2674099.png)
![N-(5-chloro-2-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2674100.png)
![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2674102.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide](/img/structure/B2674103.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)
![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)
![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)
